3-Chloro-6-(trimethylstannyl)isoquinoline
Overview
Description
3-Chloro-6-(trimethylstannyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities. The presence of the chloro and trimethylstannyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trimethylstannyl)isoquinoline typically involves the introduction of the chloro and trimethylstannyl groups onto the isoquinoline core. One common method is through the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which involves the reaction of an organotin compound with an aryl halide. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. The process may also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trimethylstannyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-6-(trimethylstannyl)isoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trimethylstannyl)isoquinoline involves its ability to participate in various chemical reactions due to the presence of reactive chloro and trimethylstannyl groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoquinoline: Lacks the trimethylstannyl group, making it less versatile in cross-coupling reactions.
6-(Trimethylstannyl)isoquinoline: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
3-Chloro-6-(trimethylstannyl)isoquinoline is unique due to the presence of both chloro and trimethylstannyl groups, which provide a combination of reactivity in both substitution and coupling reactions. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
(3-chloroisoquinolin-6-yl)-trimethylstannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN.3CH3.Sn/c10-9-5-7-3-1-2-4-8(7)6-11-9;;;;/h2-6H;3*1H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJHTOJLARMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=CC(=NC=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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